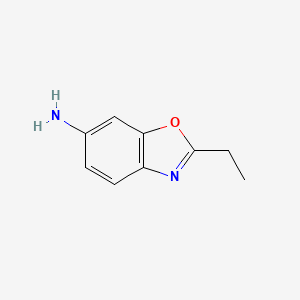

![molecular formula C9H18ClN B1272481 1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride CAS No. 24520-59-0](/img/structure/B1272481.png)

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

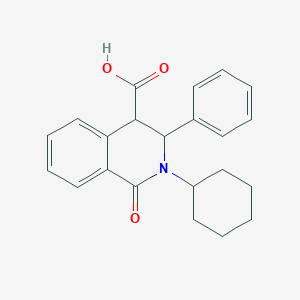

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride, also known as 1-BH, is an organic compound with a unique structure and diverse range of applications. It is a cyclic amine with a hydrochloride group attached, and it is typically used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1-BH has been studied extensively in the laboratory and has been found to have a variety of effects on the body, including biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis and Chemical Transformations

1-Bicyclo[2.2.1]hept-2-ylethanamine hydrochloride is involved in various synthesis and chemical transformation processes. For instance, it has been used in the development of specific sulfonamides containing two cage-like fragments. These sulfonamides are synthesized through reactions with succinic anhydride and subsequently transformed into carboximides and epoxy derivatives (Kas’yan et al., 2008).

In Pharmacological Studies

While specific details about this compound in pharmacology are limited, related compounds, such as Biperiden hydrochloride, have shown efficacy as cholinolytics, used in treating Parkinson's disease and various muscular spasms (Kuz’mina et al., 2018).

In Viral Inhibition Research

The compound has also been explored in the synthesis of 1,3-disubstituted ureas, which show promise as inhibitors of RNA virus replication (Pitushkin et al., 2020).

In Organic Chemistry

Its relevance extends to organic chemistry, where it plays a role in the synthesis of novel racemic carbocyclic nucleosides. These nucleosides are derived from norbornene and have shown moderate activity against viruses (Šála et al., 2010).

In Material Science

In material science, derivatives of bicyclo[2.2.1]heptane have been synthesized and found to be efficient plasticizers for poly(vinyl chloride) polymers, showcasing the compound's potential in polymer chemistry (Mamedov, 2001).

Propriétés

IUPAC Name |

1-(2-bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N.ClH/c1-6(10)9-5-7-2-3-8(9)4-7;/h6-9H,2-5,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAPIZFRZVHERET-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC2CCC1C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377848 |

Source

|

| Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24520-59-0 |

Source

|

| Record name | 1-bicyclo[2.2.1]hept-2-ylethanamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Tert-Butyl)Phenoxy]Benzenecarbaldehyde](/img/structure/B1272400.png)

![1-{2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone](/img/structure/B1272402.png)

![4-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1272403.png)

![4-[(4-Methylbenzyl)oxy]benzenecarboxylic acid](/img/structure/B1272408.png)

![{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}methanol](/img/structure/B1272416.png)

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)